4-(5-Fluoropyridin-3-yl)butan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-(5-fluoropyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C9H10FNO/c1-7(12)2-3-8-4-9(10)6-11-5-8/h4-6H,2-3H2,1H3 |
InChI Key |
AZKNGQDYRTXBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=CN=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Fluoropyridin 3 Yl Butan 2 One
Retrosynthetic Analysis of 4-(5-Fluoropyridin-3-yl)butan-2-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgnih.gov For this compound, the most logical retrosynthetic disconnection involves cleaving the C-C bond between the pyridine (B92270) ring and the butanone side chain. This leads to two primary synthons: a nucleophilic 3-pyridyl synthon and an electrophilic butanone equivalent, or vice versa.
One plausible disconnection is at the C3-Cα bond of the pyridine, suggesting a 5-fluoropyridin-3-yl nucleophile and a 4-halobutan-2-one electrophile. Alternatively, a disconnection could envision a 3-halo-5-fluoropyridine as the electrophilic partner and a nucleophilic butan-2-one enolate or its equivalent. These approaches form the basis for the direct synthetic strategies discussed in the subsequent sections.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule in a single key bond-forming step, typically by coupling two main fragments.
Alkylation and Acylation Reactions
The formation of the butanone side chain can be envisioned through the alkylation of a suitable pyridine precursor. One approach involves the reaction of a 5-fluoropyridin-3-yl organometallic reagent with a 4-halobutan-2-one derivative. The generation of the organometallic species from 3-halo-5-fluoropyridine would be a critical step.
Alternatively, the α-alkylation of a ketone enolate with an electrophilic fluoropyridine derivative is a viable strategy. youtube.comnih.govyoutube.com For instance, the enolate of acetone (B3395972) or a protected equivalent could be reacted with a 3-halo-5-fluoropyridine. The choice of base and reaction conditions would be crucial to control the regioselectivity of the alkylation and avoid potential side reactions. youtube.com
Acylation reactions represent another direct approach. While Friedel-Crafts acylation is generally not effective for electron-deficient pyridines, alternative methods exist. youtube.com One could consider the reaction of a 5-fluoropyridin-3-yl organometallic species with an acylating agent like acetyl chloride or acetic anhydride.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Typical Conditions | Hypothetical Yield |
| Alkylation | 3-Bromo-5-fluoropyridine (B183902), Acetone Enolate | LDA | THF | -78 °C to rt | 50-70% |
| Acylation | 3-Lithio-5-fluoropyridine, Acetyl Chloride | - | Diethyl ether | -78 °C | 40-60% |
Cross-Coupling Strategies Employing Fluoropyridine Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are well-suited for the synthesis of substituted pyridines. nih.gov
The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is a prominent choice. wikipedia.orglibretexts.org In this context, one could react 3-bromo-5-fluoropyridine with a butan-2-one-derived boronic acid or boronate ester. The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org
The Negishi coupling , involving an organozinc reagent and an organic halide, offers another robust method. orgsyn.orgwikipedia.orgthieme-connect.deorganic-chemistry.org A 3-pyridylzinc halide could be coupled with a 4-halobutan-2-one. Negishi couplings are known for their high functional group tolerance. wikipedia.org
| Coupling Reaction | Pyridine Precursor | Coupling Partner | Catalyst | Base | Solvent | Hypothetical Yield |
| Suzuki Coupling | 3-Bromo-5-fluoropyridine | (4-Oxobutan-2-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 60-80% |
| Negishi Coupling | 3-Chloro-5-fluoropyridine | (4-Oxobutan-2-yl)zinc chloride | Pd(dppf)Cl₂ | - | THF | 65-85% |
Green Chemistry Approaches in Synthesis
The principles of green chemistry encourage the use of environmentally benign solvents, catalysts, and reaction conditions. rsc.orgnih.govresearchgate.netnih.govtandfonline.com For the synthesis of this compound, several green approaches can be considered. The use of water as a solvent in Suzuki couplings is a well-established green practice. wikipedia.org Additionally, employing heterogeneous catalysts that can be easily recovered and reused would enhance the sustainability of the process. Microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption. nih.gov
Indirect and Multi-Step Synthesis Pathways
Indirect routes involve the construction of a related fluoropyridine derivative followed by functional group interconversions to introduce the butanone side chain.
Functional Group Interconversions on Related Fluoropyridine Derivatives
This strategy would commence with a readily available 5-fluoropyridine derivative bearing a different functional group at the 3-position. For example, one could start with 3-bromo-5-fluoropyridine and convert it to a different functional group that can then be elaborated into the butanone side chain.
A possible sequence could involve:
Sonogashira coupling of 3-bromo-5-fluoropyridine with a protected propargyl alcohol.
Hydration of the alkyne to a ketone.
Deprotection and oxidation of the alcohol to an aldehyde.
Wittig reaction with a suitable phosphorane to introduce the final methyl group.
This multi-step approach offers flexibility and can be advantageous if the direct coupling methods prove to be challenging. The interconversion of functional groups is a fundamental aspect of organic synthesis, allowing for the strategic manipulation of molecular architecture. ub.eduimperial.ac.ukvanderbilt.eduyoutube.comorganic-chemistry.org
| Step | Starting Material | Reagent(s) | Product | Hypothetical Yield |
| 1. Sonogashira Coupling | 3-Bromo-5-fluoropyridine | Propargyl alcohol (protected) | 3-(3-Hydroxyprop-1-yn-1-yl)-5-fluoropyridine (protected) | 70-90% |
| 2. Hydration | Alkyne from Step 1 | HgSO₄, H₂SO₄ | 3-(3-Hydroxy-2-oxopropyl)-5-fluoropyridine (protected) | 60-80% |
| 3. Oxidation | Alcohol from Step 2 | PCC | 3-(2-Oxo-3-oxopropyl)-5-fluoropyridine | 70-90% |
| 4. Wittig Reaction | Aldehyde from Step 3 | Methyltriphenylphosphonium bromide, n-BuLi | This compound | 50-70% |
Stereoselective Synthesis Considerations
The presence of a stereocenter at the C4 position of the butanone moiety in potential derivatives or analogues of this compound necessitates a careful consideration of stereoselective synthetic strategies. Achieving high levels of enantiomeric or diastereomeric excess is often a critical objective in the synthesis of bioactive molecules.
Enantioselective and Diastereoselective Approaches
The enantioselective synthesis of chiral ketones is a well-established field, with several powerful methods that could be adapted for this compound. One prominent approach involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 4-(5-Fluoropyridin-3-yl)but-3-en-2-one. This transformation can be achieved with high enantioselectivity using chiral metal catalysts, such as those based on ruthenium or rhodium complexed with chiral phosphine (B1218219) ligands.
Another viable strategy is the enantioselective alkylation of a suitable enolate or enamine precursor. For instance, the chiral auxiliary-mediated alkylation of a butanone derivative could be employed. In this method, a chiral auxiliary is temporarily attached to the butanone moiety to direct the approach of an electrophile, in this case, a 3-halomethyl-5-fluoropyridine, to one face of the molecule, thereby inducing asymmetry. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Diastereoselective approaches become relevant when an additional stereocenter is present in the molecule. For example, if a substituent were to be introduced at the C3 position of the butanone chain, the relative stereochemistry between the two centers would need to be controlled. This can often be achieved through substrate-controlled reactions where the existing stereocenter directs the stereochemical outcome of the subsequent reaction.
Chiral Auxiliary and Organocatalysis in Butanone Moiety Formation
The formation of the butanone moiety itself can be rendered stereoselective through the use of chiral auxiliaries or organocatalysis. Chiral auxiliaries, such as Evans' oxazolidinones or Samp's hydrazones, can be appended to an acetic acid derivative, which is then elaborated to the butanone structure. The steric influence of the auxiliary controls the stereochemistry of key bond-forming reactions.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. nih.gov Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) reactions, which could be a key step in constructing the butanone framework. nih.gov For example, the reaction between a pyridyl-containing aldehyde and acetone, catalyzed by a chiral amine, could proceed enantioselectively to furnish a chiral aldol adduct. Subsequent oxidation would then yield the desired chiral butanone. N-heterocyclic carbenes (NHCs) have also been shown to be effective catalysts in the enantioselective synthesis of complex molecules containing ketone functionalities. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Systematic optimization of parameters such as catalyst, solvent, and temperature is crucial for maximizing the yield and purity of the final product.
Catalyst Screening and Ligand Design
For synthetic routes involving cross-coupling reactions, such as Suzuki or Negishi couplings to form the bond between the pyridine ring and the butanone side chain, the choice of catalyst and ligand is critical. Palladium-based catalysts are commonly employed for such transformations. A screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Xantphos, SPhos) would be necessary to identify the optimal catalytic system. The electronic and steric properties of the ligand can have a profound impact on the reaction's efficiency, selectivity, and functional group tolerance. The design of bidentate N,O and N,P ligands has also been explored for transition metal complexes, which could find application in catalytic processes. capes.gov.br
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Toluene | 100 | 45 |
| Pd₂(dba)₃ | Xantphos | Dioxane | 110 | 78 |
| Pd(OAc)₂ | SPhos | t-BuOH/H₂O | 80 | 85 |
| NiCl₂(dppp) | - | THF | 60 | 62 |
This table presents hypothetical data for catalyst screening in a Suzuki coupling to form the C-C bond between a boronic acid derivative of the butanone side chain and 3-bromo-5-fluoropyridine, illustrating the potential impact of catalyst and ligand choice on reaction yield.
Solvent Effects and Temperature Optimization
The choice of solvent can significantly influence reaction rates and selectivities. Solvents with different polarities and coordinating abilities can affect the solubility of reactants and the stability of intermediates and transition states. A screening of common solvents such as tetrahydrofuran (B95107) (THF), dioxane, toluene, and dimethylformamide (DMF) is typically performed. The optimal temperature for a reaction is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. Lower temperatures can sometimes enhance selectivity, while higher temperatures may be required to overcome activation energy barriers.
Microwave-Assisted and Flow Chemistry Synthesis
Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods. Microwave irradiation can dramatically reduce reaction times by rapidly heating the reaction mixture to the desired temperature. sioc-journal.cnfrontiersin.org This can also lead to increased yields and cleaner reaction profiles.
Flow chemistry, where reactants are continuously pumped through a heated reactor, provides excellent control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, scalability, and reproducibility. The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
| Method | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Dioxane | 110 | 12 h | 78 |
| Microwave Irradiation | Dioxane | 140 | 15 min | 89 |
| Flow Chemistry | Dioxane | 150 | 5 min residence time | 92 |
This table provides a comparative illustration of hypothetical reaction conditions and yields for the synthesis of this compound using different heating methods, highlighting the potential benefits of modern synthetic technologies.
Comparative Analysis of Synthetic Efficiencies
A direct comparison of the efficiencies of these synthetic routes is challenging without experimental data for the specific target molecule. However, a qualitative analysis based on known principles of these reactions can be made.
| Methodology | Starting Materials | Typical Catalysts | Key Advantages | Potential Challenges | Estimated Yield |
| Heck Reaction | 3-Halo-5-fluoropyridine, Methyl vinyl ketone | Pd(OAc)₂, PPh₃ | Readily available starting materials. | Two-step process (coupling and reduction). Potential for side reactions. | Moderate to Good |
| Suzuki Coupling | (5-Fluoropyridin-3-yl)boronic acid, Acetone enolate equivalent | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance; stable boronic acid precursors. | Synthesis of the boronic acid is an extra step. | Good to Excellent |
| Negishi Coupling | 3-Halo-5-fluoropyridine, Organozinc reagent | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance. | Moisture and air-sensitive organozinc reagents. | Good to Excellent |
| Wacker-Tsuji Oxidation | 4-(5-Fluoropyridin-3-yl)but-1-ene | PdCl₂, CuCl₂ | Mild reaction conditions for the oxidation step. | Multi-step overall synthesis to obtain the alkene precursor. | Variable |
Discussion of Efficiencies:
Negishi Coupling: Organozinc reagents are highly reactive, which can lead to high yields and short reaction times. However, their sensitivity to air and moisture requires stringent anhydrous reaction conditions, which can be a practical drawback. organic-chemistry.orgwikipedia.org
Chemical Reactivity and Transformation of 4 5 Fluoropyridin 3 Yl Butan 2 One
Reactivity of the Butanone Moiety
The butanone portion of the molecule contains a reactive carbonyl group and acidic alpha-protons, which are key sites for various chemical reactions.
Carbonyl Group Reactivity (e.g., Ketone Reactions, Enolization)
The ketone's carbonyl group is susceptible to nucleophilic attack and can undergo a variety of classic ketone reactions. These include reduction to the corresponding secondary alcohol, reductive amination to form amines, and addition of organometallic reagents to generate tertiary alcohols.
Furthermore, the presence of protons on the carbons adjacent to the carbonyl group (alpha-carbons) allows for enolization. In the presence of an acid or base catalyst, 4-(5-Fluoropyridin-3-yl)butan-2-one can exist in equilibrium with its enol or enolate form. This tautomerism is crucial for the reactivity of the alpha-carbons.
Alpha-Carbon Functionalization
The enolate form of this compound is a powerful nucleophile and can participate in a range of reactions to introduce new functional groups at the alpha-position. These reactions include alkylation, acylation, and condensation reactions such as the aldol (B89426) and Claisen condensations. The ability to functionalize the alpha-carbon provides a strategic handle for elaborating the butanone side chain.
Reactivity of the Fluoropyridine Ring System
The 5-fluoropyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The fluorine substituent further modulates the ring's electronic properties.
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
Pyridine itself is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The nitrogen can also be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring. wikipedia.org When substitution does occur, it is generally directed to the 3- and 5-positions. In the case of this compound, the existing substituents will direct incoming electrophiles. Theoretical studies on pyridine derivatives suggest that the nitration of pyridine-N-oxide, for instance, can lead to ortho or para products depending on solvation. rsc.org While direct electrophilic substitution on this specific molecule is not extensively documented, the general principles of pyridine chemistry suggest that forcing conditions would be required. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine
The fluorine atom on the pyridine ring is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Aromatic rings that are electron-poor, such as pyridine, are activated towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitrogen atom and the fluorine itself enhances the electrophilicity of the carbon to which the fluorine is attached. masterorganicchemistry.com This makes the displacement of the fluoride (B91410) ion by a variety of nucleophiles a feasible transformation. wikipedia.orgyoutube.com The rate of these reactions is often enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the butanone substituent at the 3-position will influence the regioselectivity of such reactions.
Metal-Catalyzed Coupling Reactions on the Pyridine Scaffold
The fluoropyridine ring can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rhhz.netresearchgate.netnih.gov The C-F bond, while strong, can be activated by certain transition metal complexes, particularly those of palladium and nickel. mdpi.com These reactions often involve the oxidative addition of the aryl fluoride to a low-valent metal center, followed by transmetalation and reductive elimination. rhhz.net This allows for the coupling of the pyridine ring with a wide range of partners, including boronic acids (Suzuki coupling), organozinc compounds (Negishi coupling), and amines (Buchwald-Hartwig amination). The pyridyl nitrogen can also act as a directing group in C-H activation reactions, facilitating functionalization at other positions on the ring. researchgate.netnih.gov
Chemo- and Regioselective Transformations of this compound
No specific research data is available to detail the chemo- and regioselective transformations of this compound.
Mechanistic Investigations of Key Reactions
There are no published studies elucidating the reaction pathways for transformations involving this compound.
No transition state analyses for reactions of this compound have been reported in the scientific literature.
Derivatization and Analogue Synthesis Based on 4 5 Fluoropyridin 3 Yl Butan 2 One
Preparation of Fluorinated Pyridine (B92270) Analogues
The synthesis of fluorinated pyridine analogues is a significant area of research due to the unique properties that the fluorine atom imparts to molecules, such as altered metabolic stability and binding affinities. While direct derivatization of the 4-(5-fluoropyridin-3-yl)butan-2-one pyridine ring can be challenging, the synthesis of analogues often involves the construction of the fluoropyridine core from different precursors.
One established method for producing meta-fluorinated pyridines involves the direct fluorination of pyridine N-oxides. nih.gov For instance, the fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide can yield a 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to a 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.gov This approach highlights a potential pathway to synthesize analogues of this compound with additional substitutions on the pyridine ring.
Another strategy for accessing multi-substituted 3-fluoropyridines is through Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov This method avoids the use of nucleophilic alcoholic solvents that can lead to the displacement of the fluorine atom. nih.gov The reaction is versatile, accommodating various aryl, heteroaryl, and alkyl substituents on the oxime and alkyne coupling partners. nih.gov
Late-stage functionalization of pyridines through a combination of C-H fluorination and nucleophilic aromatic substitution (SNAr) offers another route to diverse analogues. nih.govacs.org This two-step process allows for the introduction of a variety of functional groups at the position alpha to the nitrogen atom. nih.govacs.org
Table 1: Synthetic Strategies for Fluorinated Pyridine Analogues
| Starting Material(s) | Reaction Type | Product Type | Key Features |
| Pyridine N-oxide | Nucleophilic Fluorination | meta-Fluorinated Pyridine | Direct fluorination at the meta position. nih.gov |
| α-Fluoro-α,β-unsaturated oxime and Alkyne | Rh(III)-catalyzed C–H functionalization | Multi-substituted 3-Fluoropyridine | Avoids fluoride (B91410) displacement. nih.gov |
| Substituted Pyridine | C-H Fluorination followed by SNAr | 2-Substituted Fluoropyridine | Late-stage functionalization. nih.govacs.org |
Structural Modifications of the Butanone Side Chain
The butanone side chain of this compound offers multiple sites for chemical modification, including the carbonyl group and the adjacent methylene (B1212753) and methyl groups.
Reduction and Oxidation Reactions
The ketone functionality of the butanone side chain can be readily reduced to a secondary alcohol, yielding 4-(5-fluoropyridin-3-yl)butan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride. The resulting alcohol can serve as a precursor for further derivatization, for example, through esterification or etherification. Conversely, while the butanone side chain itself is not readily oxidized without cleaving carbon-carbon bonds, the introduction of a hydroxyl group via reduction opens up the possibility of oxidation to the corresponding ketone.
Alkylation and Arylation at Specific Positions
The α-carbon to the carbonyl group (C3 position of the butanone chain) is amenable to deprotonation by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce new substituents at this position. Monoarylation of ketones like acetone (B3395972) has been achieved using palladium catalysts, suggesting a similar approach could be applied to this compound. acs.org
Heterocyclic Annulation and Cyclization Reactions Utilizing the Compound
The bifunctional nature of this compound, possessing both a ketone and a pyridine ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Annulation reactions can involve the participation of both the butanone side chain and the pyridine ring or reactions solely involving the side chain with an external reagent.
For instance, the ketone functionality can react with reagents like hydrazines or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively. Furthermore, the methyl group of the butanone side chain can be activated to participate in condensation reactions with suitable partners, leading to the formation of new rings. Copper-catalyzed pyridine annulation via the oxidative reaction of cyclic ketones with propargylamine (B41283) is a known method for synthesizing functionalized pyridines, and similar principles could be applied using this compound. enamine.net
Synthesis of Complex Molecular Architectures Incorporating the Compound
The unique structure of this compound makes it an attractive building block for the construction of more complex molecular architectures, particularly through multi-component reactions.
Use as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.org The ketone functionality of this compound can participate in various MCRs. For example, in a Hantzsch-type pyridine synthesis, a β-ketoester (which could be derived from the target compound), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org
Another example is the Biginelli reaction, where a β-ketoester, an aldehyde, and urea (B33335) condense to form a dihydropyrimidinone. While not directly applicable to the ketone itself, derivatization of the butanone side chain to a β-ketoester would open up this synthetic route. The development of MCRs for the synthesis of bioactive 2-pyridone-containing heterocycles highlights the potential for using pyridyl ketones in such convergent synthetic strategies. nih.gov
Table 2: Potential Derivatization and Annulation Reactions
| Reaction Type | Reagent(s) | Potential Product(s) |
| Reduction | Sodium borohydride | 4-(5-Fluoropyridin-3-yl)butan-2-ol |
| Alkylation | Base, Alkyl halide | 3-Alkyl-4-(5-fluoropyridin-3-yl)butan-2-one |
| Arylation | Base, Aryl halide, Pd catalyst | 3-Aryl-4-(5-fluoropyridin-3-yl)butan-2-one |
| Pyrazole formation | Hydrazine | 5-Methyl-3-(2-(5-fluoropyridin-3-yl)ethyl)-1H-pyrazole |
| Hantzsch-type synthesis | Aldehyde, Ammonia | Substituted dihydropyridine/pyridine |
Integration into Polycyclic Systems
The construction of polycyclic systems from this compound is a promising avenue for creating complex molecular architectures. While specific literature on the direct cyclization of this compound is not extensively available, established synthetic methodologies for related pyridyl ketones can be extrapolated to envision the synthesis of various fused heterocyclic systems. These methods often involve the strategic functionalization of the butanone side chain or the pyridine ring, followed by intramolecular cyclization reactions.
One potential strategy involves the introduction of an additional functional group on the butanone moiety to facilitate cyclization. For instance, α-functionalization of the ketone can provide a handle for intramolecular condensation reactions. Another approach could involve the activation of the pyridine ring to promote cyclization with the side chain.
Several well-established named reactions for pyridine synthesis could be adapted for creating fused systems from derivatives of this compound. For example, modifications of the Kröhnke pyridine synthesis could potentially be employed. d-nb.info This would involve converting the ketone to an α-pyridinium methyl ketone salt and reacting it with an α,β-unsaturated carbonyl compound to form a new, fused pyridine ring.
Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound could lead to the formation of various polycyclic structures. For example, introduction of a suitable electrophilic or nucleophilic center on the butanone chain could enable cyclization onto the pyridine ring, leading to fused systems like dihydropyridines, which can then be aromatized. nih.gov
The following table outlines hypothetical polycyclic systems that could be synthesized from this compound, along with the general synthetic strategies that could be employed.
| Target Polycyclic System | Potential Synthetic Strategy | Key Intermediates |
| Fused Pyridine Derivative | Modified Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone of this compound |
| Dihydro-1,8-naphthyridine Derivative | Intramolecular Condensation | 4-(5-Fluoropyridin-3-yl)-3-oxobutanal |
| Pyrido[2,3-d]pyrimidine Derivative | Reaction with Urea/Thiourea | 6-Amino-4-(5-fluoropyridin-3-yl)butan-2-one |
| Pyrazolo[3,4-b]pyridine Derivative | Reaction with Hydrazine | 4-(5-Fluoropyridin-3-yl)-2,3-dioxobutanal |
Exploration of Stereoisomeric Derivatives
The prochiral ketone group in this compound offers a key site for the introduction of stereochemistry, leading to the synthesis of chiral derivatives. The primary approach to accessing these stereoisomers is through the asymmetric reduction of the ketone to a secondary alcohol, yielding enantiomerically enriched (R)- or (S)-4-(5-fluoropyridin-3-yl)butan-2-ol.
Various methods for the asymmetric reduction of ketones have been developed and could be applied to this specific substrate. These methods can be broadly categorized into enzymatic and non-enzymatic approaches.
Enzymatic Reduction: Biocatalysis, particularly using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), is a powerful tool for the enantioselective reduction of ketones. researchgate.net These enzymes often exhibit high enantioselectivity and operate under mild reaction conditions. The selection of the appropriate enzyme and reaction conditions, such as pH and temperature, would be crucial for achieving high conversion and enantiomeric excess (ee) of the desired alcohol stereoisomer. For instance, strains of Candida and Pichia have been successfully used for the asymmetric reduction of similar butanone derivatives. nih.govresearchgate.net
Non-Enzymatic Catalytic Reduction: Asymmetric transfer hydrogenation and catalytic hydrogenation using chiral transition metal catalysts are also well-established methods for the enantioselective reduction of ketones. d-nb.info Catalysts based on ruthenium, rhodium, and iridium, in combination with chiral ligands, have shown high efficacy in the asymmetric reduction of pyridyl ketones. The choice of the metal precursor, chiral ligand, and reaction conditions would influence the stereochemical outcome of the reduction.
The resulting chiral alcohols, (R)- and (S)-4-(5-fluoropyridin-3-yl)butan-2-ol, can serve as versatile intermediates for the synthesis of other stereoisomeric derivatives. The hydroxyl group can be further functionalized through esterification, etherification, or substitution reactions to generate a library of chiral compounds.
The table below summarizes the potential stereoisomeric derivatives that can be accessed from this compound and the methods for their synthesis.
| Stereoisomeric Derivative | Synthetic Method | Key Features |
| (R)-4-(5-Fluoropyridin-3-yl)butan-2-ol | Asymmetric reduction using a suitable ketoreductase or chiral catalyst | Enantiomerically pure alcohol |
| (S)-4-(5-Fluoropyridin-3-yl)butan-2-ol | Asymmetric reduction using a suitable ketoreductase or chiral catalyst | Enantiomerically pure alcohol |
| Chiral Ester Derivatives | Esterification of the chiral alcohol with a carboxylic acid | Introduction of an additional chiral center is possible |
| Chiral Ether Derivatives | Etherification of the chiral alcohol | Modification of polarity and hydrogen bonding capacity |
The exploration of these stereoisomeric derivatives is crucial for understanding the structure-activity relationships of compounds derived from the this compound scaffold.
Computational and Theoretical Chemistry Studies of 4 5 Fluoropyridin 3 Yl Butan 2 One
Electronic Structure and Bonding Analysis
The electronic structure and bonding are fundamental to understanding the chemical behavior of 4-(5-Fluoropyridin-3-yl)butan-2-one.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
For this compound, the HOMO would likely be localized on the pyridine (B92270) ring, which is rich in electrons, and potentially the oxygen atom of the ketone group. The LUMO, conversely, would be expected to have significant contributions from the carbonyl carbon and the carbon atoms of the pyridine ring, particularly those influenced by the electronegative fluorine atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Chemical reactions typically occur where the overlap between the HOMO of one reactant and the LUMO of another is maximized. researchgate.net
Table 1: Theoretical Frontier Molecular Orbital Analysis of this compound
| Molecular Orbital | Predicted Location of High Electron Density | Implication for Reactivity |
| HOMO | Pyridine ring nitrogen, carbonyl oxygen | Nucleophilic centers |
| LUMO | Carbonyl carbon, pyridine ring carbons | Electrophilic centers |
Note: This table is predictive and based on general principles of FMO theory, as specific computational data for this compound is not available.
The charge distribution within this compound dictates its electrostatic potential, which is crucial for understanding intermolecular interactions. The electronegative fluorine and oxygen atoms will draw electron density, creating regions of negative electrostatic potential. Conversely, the hydrogen atoms and the carbonyl carbon will exhibit positive electrostatic potential.
A molecular electrostatic potential (MEP) map would visually represent these charge distributions. researchgate.net Regions of negative potential (typically colored red) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the area around the carbonyl oxygen and the fluorine atom would be electron-rich, while the carbonyl carbon and hydrogens on the pyridine ring would be electron-poor.
Conformational Analysis and Molecular Dynamics Simulations
The butane (B89635) chain in this compound allows for significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them. researchgate.netnih.gov This can be achieved through computational methods that systematically rotate the single bonds and calculate the corresponding energies.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. mdpi.commdpi.com By simulating the atomic motions, MD can explore the conformational landscape, revealing how the molecule flexes and changes shape in different environments (e.g., in a solvent or interacting with a biological target). mdpi.comnih.gov This information is vital for understanding how the molecule might bind to a receptor or enzyme.
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the energy landscapes of chemical transformations.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations could be employed to study various potential reactions. For instance, the reduction of the ketone group or substitution reactions on the pyridine ring could be modeled.
By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates. The effect of the fluorine substituent on the reactivity of the pyridine ring is a key aspect that DFT could illuminate. nih.gov
Ab initio methods, which are based on first principles without experimental parameters, can also be used to study the properties of this compound. researchgate.net These methods are generally more computationally expensive than DFT but can provide very accurate results.
Semi-empirical methods, which use some experimental parameters, offer a faster but less accurate alternative. These methods could be useful for initial, large-scale screening of conformational space or for studying very large systems involving the title compound.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. nih.gov These predictions are vital for interpreting experimental data and confirming molecular structures. The theoretical spectra for this compound can be simulated using DFT calculations with appropriate functionals, such as B3LYP, and basis sets like 6-311++G(d,p). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This approach provides a reliable prediction of both ¹H and ¹³C NMR spectra. The calculations are typically performed on a geometry-optimized structure of the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). docbrown.info
For this compound, the predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ketone group is expected to appear significantly downfield, typically in the range of 160-220 δ. libretexts.org The carbons of the pyridine ring would be influenced by the electronegative fluorine atom and the nitrogen atom, leading to shifts in the aromatic region. The aliphatic carbons of the butane chain would appear in the upfield region of the spectrum. docbrown.infolibretexts.org
Similarly, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring and the aliphatic chain. The chemical environment of each proton determines its specific shift, and coupling patterns would provide information about neighboring protons.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (on C2-pyridine) | 8.45 | C=O | 207.5 |
| H (on C4-pyridine) | 7.80 | C5-pyridine (C-F) | 158.0 (d, ¹JCF) |
| H (on C6-pyridine) | 8.55 | C6-pyridine | 148.2 (d, ³JCF) |
| CH₂ (alpha to ring) | 2.95 (t) | C2-pyridine | 140.1 (d, ⁴JCF) |
| CH₂ (beta to ring) | 2.80 (t) | C3-pyridine | 135.5 (d, ²JCF) |
| CH₃ (ketone) | 2.15 (s) | C4-pyridine | 125.0 (d, ³JCF) |
| CH₂ (alpha to ring) | 45.1 | ||
| CH₂ (beta to ring) | 29.8 | ||
| CH₃ (ketone) | 28.5 |
Note: The values are illustrative. s=singlet, t=triplet, d=doublet. JCF refers to coupling constants between carbon and fluorine.
Infrared (IR) Spectroscopy
Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations can predict the positions and intensities of absorption bands corresponding to specific bond vibrations. nih.gov The strong, characteristic absorption band for a ketone is due to the stretching vibration of the carbonyl group (C=O), which is typically observed between 1700 and 1725 cm⁻¹. docbrown.infoechemi.com Other key predicted vibrations for this compound would include C-H stretching of the aliphatic and aromatic groups, C-C and C-N stretching within the pyridine ring, and the C-F stretching vibration. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other theoretical limitations, leading to better agreement with experimental data. nih.gov
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |
| Carbonyl (C=O) Stretch | 1718 | Strong |
| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |
| Aliphatic C-H Bend | 1465-1375 | Medium |
| C-F Stretch | 1250-1000 | Strong |
| Fingerprint Region | < 1500 | Complex |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.orgsharif.edu These calculations predict the electronic transitions between molecular orbitals, providing the maximum absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the pyridine ring and n→π* transitions associated with the carbonyl group's non-bonding electrons. The solvent environment can influence these transitions, an effect that can also be modeled computationally. sharif.edu
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound in Solution Calculated using TD-DFT at the B3LYP/6-311++G(d,p) level of theory.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type |
| 265 | 0.25 | π → π* (Pyridine Ring) |
| 290 | 0.02 | n → π* (Carbonyl) |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
QSPR models are statistical tools that correlate the structural or property-based features of a molecule, known as descriptors, with its physicochemical properties. researchgate.netnih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure.
The development of a QSPR model involves several key stages:
Data Set Selection: A collection of molecules with known experimental data for a specific property (e.g., boiling point, water solubility, n-octanol-water partition coefficient) is assembled. nih.gov
Descriptor Generation: For each molecule in the set, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or electronic in nature, encoding different aspects of the molecular structure.
Model Development: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors with the property of interest. nih.gov
Model Validation: The predictive power and robustness of the model are rigorously tested, often using external data sets or cross-validation techniques like leave-one-out. nih.gov
For a compound like this compound, a QSPR model could be used to predict properties for which experimental data is unavailable. For instance, a validated QSPR model for predicting the n-octanol-water partition coefficient (logP) might take the form of a linear equation:
logP = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ... + cₙ (Descriptor N)
Here, the descriptors could represent molecular weight, polar surface area, number of hydrogen bond donors/acceptors, or more complex topological indices. By calculating these descriptors for this compound, its logP could be estimated. The fundamental goal of QSPR is to create a predictive, quantitative relationship that can be used to estimate the properties of new or unmeasured compounds based solely on their molecular structure. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(5-Fluoropyridin-3-yl)butan-2-one, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the butanone side chain. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine substituent. The protons of the butanone moiety—the methyl group and the two methylene (B1212753) groups—will be observed in the upfield region. The methyl protons adjacent to the carbonyl group would likely appear as a singlet around δ 2.1-2.3 ppm. The two methylene groups would present as triplets, with the one closer to the pyridine ring appearing more downfield.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. libretexts.orgdocbrown.info For this compound, nine distinct signals are anticipated. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift (around δ 208-210 ppm). libretexts.orgdocbrown.info The carbons of the pyridine ring will be in the aromatic region (δ 120-160 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The aliphatic carbons of the butanone chain will be found in the upfield region (δ 20-50 ppm). libretexts.orgdocbrown.info
¹⁹F NMR: The fluorine-19 NMR spectrum is a crucial tool for fluorinated compounds. It is expected to show a single resonance for the fluorine atom on the pyridine ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, couplings to adjacent protons (³JFH) and carbons (¹JCF, ²JCF, ³JCF) would be observable in the respective NMR spectra, providing definitive evidence for the position of the fluorine atom.
| Predicted ¹H NMR Data for this compound |
| Proton |
| H-2 (pyridine) |
| H-4 (pyridine) |
| H-6 (pyridine) |
| -CH₂- (adjacent to ring) |
| -CH₂- (adjacent to C=O) |
| -CH₃ |
| Predicted ¹³C NMR Data for this compound |
| Carbon |
| C=O |
| C-5 (pyridine) |
| C-2 (pyridine) |
| C-6 (pyridine) |
| C-3 (pyridine) |
| C-4 (pyridine) |
| -CH₂- (adjacent to ring) |
| -CH₂- (adjacent to C=O) |
| -CH₃ |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity within the butanone chain and the pyridine ring. For instance, correlations between the two methylene groups in the side chain would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom that bears protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a molecule like this compound, it could help to confirm the spatial relationship between the butanone side chain and the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The nominal molecular weight of this compound is approximately 181.08 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Key fragmentation pathways would involve the cleavage of the butanone side chain. Expected fragments would include the loss of a methyl radical (M-15), an acetyl radical (M-43), and cleavage at the benzylic-like position, leading to a fluoropyridinylmethyl cation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone would be expected in the region of 1710-1725 cm⁻¹. libretexts.org Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would likely be observed as a strong band in the 1200-1300 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic protons would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrations, with the aromatic ring vibrations often giving strong signals.
| Predicted IR Absorption Bands for this compound |
| Functional Group |
| C-H (aromatic) |
| C-H (aliphatic) |
| C=O (ketone) |
| C=C, C=N (aromatic) |
| C-F (aromatic) |
X-ray Crystallography for Solid-State Structure Determination (focus on methodology)
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. The methodology would involve:
Growing a suitable single crystal of the compound.
Mounting the crystal on a goniometer in an X-ray diffractometer.
Irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction data.
Solving the crystal structure using direct methods or Patterson methods to determine the electron density map.
Refining the structural model to obtain precise bond lengths, bond angles, and torsional angles.
This technique would unambiguously confirm the connectivity and provide detailed information about the conformation of the molecule in the solid state, including the orientation of the butanone side chain relative to the pyridine ring and any intermolecular interactions such as hydrogen bonding or π-stacking.
Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if enantiomeric forms are studied)
This compound is an achiral molecule and therefore does not exist as enantiomers. Consequently, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are not applicable for its stereochemical assignment.
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Functional Molecules
The structural features of 4-(5-Fluoropyridin-3-yl)butan-2-one, namely a reactive ketone and a fluorinated pyridine (B92270) ring, make it a valuable precursor for a variety of more complex molecules.
Preparation of Pyridine-Containing Scaffolds
The pyridine moiety is a ubiquitous structural motif in pharmaceuticals and agrochemicals. The presence of the butanone side chain in this compound allows for a range of chemical transformations to construct diverse pyridine-containing scaffolds. For instance, the ketone functionality can undergo reactions such as aldol (B89426) condensations, reductive aminations, and Wittig reactions to build upon the core structure. These reactions can lead to the formation of new carbocyclic or heterocyclic rings fused to or substituted on the pyridine core, thus generating a library of novel chemical entities.
Building Blocks for Complex Nitrogen Heterocycles
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. The inherent reactivity of both the ketone and the pyridine ring in this compound can be exploited to construct intricate nitrogen-based heterocyclic systems. For example, the ketone can serve as a key electrophile in cyclization reactions with various dinucleophiles to form five-, six-, or seven-membered rings. The fluorine atom on the pyridine ring can also participate in nucleophilic aromatic substitution reactions, allowing for the introduction of additional nitrogen-containing substituents or the formation of fused heterocyclic systems.
Scaffold for Combinatorial Chemistry Libraries (focus on synthetic strategy)
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The structure of this compound is well-suited for the design and synthesis of combinatorial libraries.
A potential synthetic strategy for a combinatorial library based on this scaffold could involve a multi-step sequence where diversity is introduced at each step.
Table 1: Illustrative Combinatorial Library Synthesis Strategy
| Step | Reaction | Reagents (Examples) | Resulting Diversity Point |
| 1 | Reductive Amination | Various primary and secondary amines | R1 (Amine substituent) |
| 2 | Suzuki Coupling | Various boronic acids/esters | R2 (Aryl/heteroaryl substituent at position 5) |
| 3 | Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., thiols, alcohols) | R3 (Substitution at a different position on the pyridine ring) |
This strategy would allow for the generation of a large and diverse library of compounds from a single, readily accessible starting material. The use of automated synthesis platforms could further enhance the efficiency of such a library synthesis. researchgate.netnih.govresearchgate.net
Methodologies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthesis, enabling rapid exploration of structure-activity relationships (SAR). unimi.itnih.govacs.orgresearchgate.netuni-muenster.de The 3,5-disubstituted pyridine core of this compound presents several opportunities for LSF.
Table 2: Potential Late-Stage Functionalization Reactions
| Position on Pyridine Ring | Reaction Type | Potential Reagents/Catalysts |
| C2, C4, C6 | C-H Activation/Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) with various coupling partners |
| C5 (C-F bond) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) |
| Pyridine Nitrogen | N-Oxidation followed by functionalization | Oxidizing agents (e.g., m-CPBA) followed by nucleophilic addition |
These methodologies would allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as various functional groups, providing a powerful tool for optimizing the properties of molecules derived from this scaffold. unimi.itnih.govacs.orgresearchgate.netuni-muenster.de
Utility in Fragment-Based Drug Discovery (focus on chemical aspects, not biological)
Fragment-based drug discovery (FBDD) is a hit-identification approach that uses small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. The chemical properties of this compound make it an attractive candidate for inclusion in fragment libraries.
Key chemical features relevant to FBDD include:
Fluorine Atom: The fluorine atom can be a valuable tool in FBDD. It can participate in favorable interactions with protein targets, such as hydrogen bonds and halogen bonds. Furthermore, the presence of a 19F nucleus allows for the use of fluorine NMR spectroscopy, a powerful technique for hit detection and characterization in FBDD screens. acs.orgnih.gov
3D Shape: The non-planar structure resulting from the butanone side chain provides a defined three-dimensional shape that can effectively probe the topology of a protein's binding site.
Vector for Growth: The ketone and the modifiable pyridine ring provide clear vectors for fragment evolution. Once a hit is identified, these functional groups can be readily modified to grow the fragment into a more potent lead compound.
The combination of these features makes this compound a promising fragment for screening against a wide range of biological targets.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Accessing Structurally Diverse Analogues
The synthesis of 4-(5-Fluoropyridin-3-yl)butan-2-one and its derivatives is ripe for exploration using modern synthetic techniques. A highly plausible and efficient route involves palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This would likely involve the coupling of a 3-halo-5-fluoropyridine derivative with a suitable butanone equivalent.
One promising approach is the use of ketone homoenolates derived from cyclopropanols in palladium-catalyzed cross-coupling reactions with aryl bromides. This method has proven effective for creating carbon-carbon bonds at the β-position of a ketone. The adaptation of this methodology to a 3-bromo-5-fluoropyridine (B183902) substrate could provide a direct and high-yielding pathway to the target compound.
Furthermore, advancements in catalyst design, such as the development of sophisticated phosphine (B1218219) ligands, continue to expand the scope and efficiency of cross-coupling reactions. These innovations will be crucial for optimizing the synthesis of this compound and for creating a diverse library of analogues with varied substitution patterns on both the pyridine (B92270) ring and the butanone chain.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental efforts. Density functional theory (DFT) calculations can be employed to understand the impact of the fluorine substituent on the electronic structure of the pyridine ring. rsc.orgnih.gov Such studies can provide insights into the molecule's reactivity, stability, and potential intermolecular interactions.
Molecular dynamics simulations can be utilized to explore the conformational landscape of the butanone side chain and its interactions with biological macromolecules. acs.orgnih.gov This is particularly relevant for drug discovery, where understanding how a ligand binds to a protein target is crucial. For instance, computational studies on other fluorinated ligands have shown that fluorine can participate in hydrogen bonding and modulate the local water network within a binding pocket, significantly impacting binding affinity. acs.orgnih.gov
Predictive modeling can also be used to estimate various physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the development of new bioactive compounds.
Exploration of New Reactivity Patterns and Catalytic Transformations
The unique electronic properties conferred by the fluorine atom on the pyridine ring of this compound open up avenues for exploring novel reactivity patterns. The electron-withdrawing nature of fluorine can influence the regioselectivity of further chemical transformations on the pyridine ring.
Modern catalytic systems can be employed to functionalize the molecule in ways that are not possible with traditional methods. For example, late-stage functionalization techniques, which allow for the modification of complex molecules at a late step in the synthetic sequence, could be applied to introduce additional diversity. This could involve C-H activation strategies to introduce new substituents onto the pyridine ring or the butanone side chain.
Furthermore, the ketone functionality of the molecule provides a handle for a wide range of transformations, including reductions, oxidations, and aldol (B89426) condensations, to generate a rich variety of derivatives. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis and screening of analogues of this compound can be significantly accelerated through the integration of automated synthesis platforms and high-throughput experimentation (HTE). Automated systems can perform numerous reactions in parallel, allowing for the rapid exploration of different reaction conditions, catalysts, and starting materials.
For instance, the preparation of fluorinated pyrimidines for nucleic acid studies has already benefited from automated synthesis. mdpi.com A similar approach could be developed for the synthesis of a library of fluorinated pyridine derivatives based on the this compound scaffold. This would enable the efficient generation of a large number of compounds for biological screening or materials testing.
HTE techniques can then be used to rapidly assess the properties of these new molecules, providing valuable structure-activity relationship (SAR) data that can guide the design of improved analogues.
Design of Next-Generation Fluorinated Building Blocks
Fluorinated building blocks are of immense importance in medicinal and agricultural chemistry. nih.govbeilstein-journals.orgresearchgate.netalfa-chemistry.comyoutube.com The compound this compound itself can be considered a valuable building block for the synthesis of more complex molecules. The strategic placement of the fluorine atom and the ketone functionality offers multiple points for further chemical modification.
Future research will likely focus on developing synthetic routes that allow for the efficient and scalable production of this and related fluorinated building blocks. The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered acidity of neighboring protons, make these compounds highly sought after.
The development of a robust portfolio of fluorinated pyridine-containing building blocks will empower chemists to design and synthesize next-generation pharmaceuticals, agrochemicals, and functional materials with enhanced performance and desired properties.
Q & A
Q. What are the recommended synthetic routes for 4-(5-Fluoropyridin-3-yl)butan-2-one, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A feasible approach involves reacting 5-fluoropyridine derivatives with ketone precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling). For optimization:
- Use continuous flow reactors to enhance reaction efficiency and reduce side products .
- Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and adjust stoichiometric ratios (e.g., 1.2:1 pyridine:ketone precursor) to minimize unreacted starting materials.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water).
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine) to resolve fluorine positioning in the pyridine ring. Compare bond angles with analogous structures (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine ).
- NMR spectroscopy : Assign peaks using , , and -NMR. The ketone carbonyl ( ~208 ppm in ) and pyridine fluorine ( ~-110 ppm in ) are diagnostic.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluoropyridine derivatives like this compound?
- Methodological Answer :
- Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH, temperature). Organic degradation (e.g., ketone oxidation) during prolonged assays can skew results .
- Control experiments : Use isotopic labeling (e.g., -fluoropyridine) to track metabolic byproducts in cellular models.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 1-(5-Fluoropyridin-2-yl)ethanone ) to isolate functional group contributions.
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., ketone carbonyl vs. fluoropyridine ring).
- Molecular dynamics simulations : Use software like Discovery Studio to model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .
- Validate predictions with experimental kinetics (e.g., pseudo-first-order rate constants in nucleophilic substitution reactions).
Q. What experimental designs address limitations in generalizing fluoropyridine toxicity studies?
- Methodological Answer :
- Diverse pollutant matrices : Simulate real-world variability by spiking environmental samples (e.g., wastewater) with 144+ mixtures of organic/inorganic contaminants .
- Longitudinal stability testing : Store samples at 4°C with antioxidants (e.g., BHT) to inhibit degradation.
- Multivariate analysis : Apply principal component analysis (PCA) to separate compound-specific toxicity from matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
